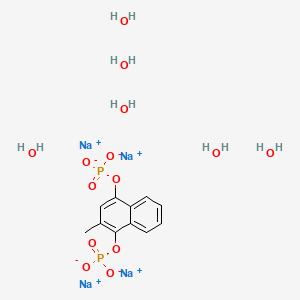
6-Methyl-2,2'-Bipyridin
Übersicht
Beschreibung
6-Methyl-2,2’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of 6-Methyl-2,2’-bipyridine and its derivatives has been a subject of research. For instance, a binuclear complex of 6-Methyl-2,2’-bipyridine was prepared from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine in a mixture of methanol and acetonitrile . Another study reported the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .Chemical Reactions Analysis
A study reported the formation of a binuclear complex from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine . Another study mentioned the production of a compound [Cu (POP) (Mebpy)] [A] from 6-Methyl-2,2’-bipyridine .Physical and Chemical Properties Analysis
6-Methyl-2,2’-bipyridine has a boiling point of 117-119 °C at 0.1 mm Hg, a density of 1.09 g/mL at 25 °C, and a refractive index of n20/D 1.607 . It is a colorless or white to yellow to brown solid or liquid .Wissenschaftliche Forschungsanwendungen
- 2,2’-Bipyridin-Derivate werden in der Koordinationschemie häufig als Liganden verwendet. Die 6,6’-disubstituierte Form ist besonders interessant aufgrund ihrer Fähigkeit, größere supramolekulare Spezies zu bilden . Forscher untersuchen sein Koordinationsverhalten mit Übergangsmetallen, Lanthaniden und anderen Metallionen.
- 6,6’-Dimethyl-2,2’-Bipyridin dient als Baustein für neuartige Oligobipyridin-Liganden. Diese Liganden finden Anwendung in der Katalyse, Sensorik und molekularen Erkennung. Ihre einzigartigen Strukturen ermöglichen maßgeschneiderte Eigenschaften für bestimmte Aufgaben .
- Ein triol-funktionalisiertes Derivat von 2,2’-Bipyridin wurde synthetisiert und zur Tris-Alkoxylierung von POM-Vorstufen verwendet. Die resultierenden POM-Bipyridin-Konjugate weisen eine C–C-Bindung als Verbindung zwischen den POM- und Bipyridin-Fragmenten auf. Diese Hybridmaterialien haben Potenzial in der Materialwissenschaft und Katalyse .
Koordinationschemie und supramolekulare Anordnungen
Oligobipyridin-Liganden
Polyoxometallat (POM)-Konjugate
Safety and Hazards
Zukünftige Richtungen
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the synthesis of 6-Methyl-2,2’-bipyridine and its derivatives is an active area of research with potential applications in various fields.
Wirkmechanismus
Target of Action
Bipyridine compounds are known to bind metals as chelating ligands, forming a 5-membered chelate ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2,2’-bipyridine . For instance, its stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its safety data suggests that dust formation should be avoided, indicating that the compound’s action might be influenced by its physical state .
Biochemische Analyse
Biochemical Properties
6-Methyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . These metal complexes can act as catalysts in biochemical reactions, influencing the activity of enzymes and other proteins. The nature of these interactions involves the nitrogen atoms in the pyridine rings coordinating with the metal ions, thereby stabilizing the complex and enhancing its reactivity.
Cellular Effects
6-Methyl-2,2’-bipyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its metal complexes can interact with cellular proteins and enzymes, altering their activity and function. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, 6-Methyl-2,2’-bipyridine can impact gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 6-Methyl-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their activity. For instance, the binding of 6-Methyl-2,2’-bipyridine to metal ions can result in enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Conversely, it can also activate certain enzymes by stabilizing their active conformation. Additionally, 6-Methyl-2,2’-bipyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,2’-bipyridine can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as light, temperature, and the presence of reactive species. Over time, degradation of 6-Methyl-2,2’-bipyridine can lead to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 6-Methyl-2,2’-bipyridine can lead to oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing significant cellular and physiological changes .
Metabolic Pathways
6-Methyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, its metal complexes can act as cofactors for certain enzymes, enhancing their catalytic activity and altering the flow of metabolites through the pathway. Additionally, 6-Methyl-2,2’-bipyridine can affect the levels of specific metabolites by influencing gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, 6-Methyl-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to various organelles. The transport and distribution of 6-Methyl-2,2’-bipyridine can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Methyl-2,2’-bipyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of 6-Methyl-2,2’-bipyridine plays a crucial role in its activity and function within cells .
Eigenschaften
IUPAC Name |
2-methyl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYXFYLGPOKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348656 | |
| Record name | 6-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56100-22-2 | |
| Record name | 6-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)





